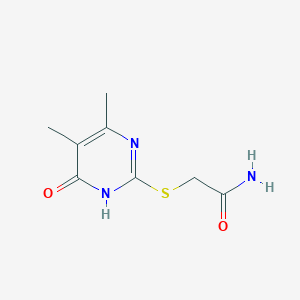

2-((5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .

Wissenschaftliche Forschungsanwendungen

2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including enzymes, receptors, and ion channels .

Mode of Action

It’s known that structural modifications of similar compounds can lead to different biological activities . For instance, methylation at the N3 atom in some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate promotes anomalous cyclization to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds have shown antimicrobial properties

Molecular Mechanism

Similar compounds have been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), a mechanism of action that could potentially apply to 2-((5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetamide .

Vorbereitungsmethoden

The synthesis of 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. This reaction is carried out in ethanol in the presence of sodium ethoxide, DMF in the presence of triethylamine or sodium carbonate, or in aqueous sodium hydroxide . The product, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, is then reacted with various amines to yield the corresponding acetamides .

Analyse Chemischer Reaktionen

2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions:

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide include other pyrimidine derivatives such as:

6-methyl-2-thiouracil: Used as a starting material in the synthesis of the compound.

Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: An intermediate in the synthesis process.

2-hydrazinyl-6-methylpyrimidin-4(3H)-one: A product formed from the reaction with hydrazine hydrate.

These compounds share similar structural features and biological activities, but 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is unique in its specific applications and synthesis routes.

Biologische Aktivität

2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring, a thioether linkage, and an acetamide group, contributing to its diverse interactions with biological targets. The molecular formula is C13H18N2O2S and its unique structure allows it to participate in various biochemical pathways.

Research indicates that this compound primarily exhibits its biological activity through enzyme inhibition . It can bind to either active or allosteric sites on target enzymes, preventing substrate interaction or altering enzyme conformation. This mechanism suggests potential therapeutic applications in treating diseases where enzyme modulation is crucial.

Biological Activity Overview

The biological activity of 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has been explored in various studies. Key findings include:

- Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Therapeutic Potential: Its ability to modulate enzyme activity positions it as a candidate for developing treatments for diseases such as cancer and metabolic disorders.

Data Table: Biological Activities and Effects

Case Study 1: Antitumor Activity

A study investigated the effects of 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth in vitro, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. Results indicated that it reduced markers of oxidative damage and inflammation, highlighting its potential role in treating neurodegenerative diseases .

Synthesis and Structural Analogues

The synthesis of 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine derivatives with diethylacetamide under basic conditions. Various structural analogues have been synthesized to explore their biological activities further.

Comparison of Structural Analogues

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(3-methoxyphenyl)acetamide | Similar core structure with different substituents | Contains a methoxyphenyl group |

| 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-isopropylacetamide | Shares the same thioether linkage | Has an isopropyl substituent |

| 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide | Similar pyrimidine core | Features an isoxazole moiety |

Eigenschaften

IUPAC Name |

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-4-5(2)10-8(11-7(4)13)14-3-6(9)12/h3H2,1-2H3,(H2,9,12)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXIIKXTYALJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.